Difference between 8-fluoro-2-tetralone and 8-fluoro-2-aminotetralin HCl
Difference between 8-fluoro-2-tetralone and 8-fluoro-2-aminotetralin HCl
An In-Depth Technical Guide to the Core Differences Between 8-Fluoro-2-Tetralone and 8-Fluoro-2-Aminotetralin HCl
Introduction: From Synthetic Precursor to Pharmacological Scaffold
In the landscape of medicinal chemistry and drug development, the tetralin framework serves as a privileged scaffold, offering a rigid, three-dimensional structure that can be strategically modified to interact with a variety of biological targets. Within this class, 8-fluoro-2-tetralone and its derivative, 8-fluoro-2-aminotetralin hydrochloride, represent a critical pairing of synthetic precursor and pharmacologically active analogue. 8-Fluoro-2-tetralone is a versatile ketone intermediate, prized for its utility in constructing more complex molecular architectures.[1][2] Through a fundamental chemical transformation, it gives rise to 8-fluoro-2-aminotetralin HCl, a compound belonging to a class of amines renowned for their potent activity within the central nervous system (CNS), particularly as modulators of dopamine and serotonin receptors.[3][4][5] This guide provides a detailed examination of these two molecules, elucidating their structural and functional distinctions, the synthetic pathway that connects them, and their divergent roles in scientific research.
Part 1: A Tale of Two Functional Groups: Physicochemical & Structural Analysis
The fundamental difference between 8-fluoro-2-tetralone and 8-fluoro-2-aminotetralin HCl lies in the functional group at the C-2 position of the saturated ring. The former possesses a carbonyl (ketone) group, while the latter features a protonated primary amine (ammonium chloride salt). This seemingly minor change dramatically alters the molecule's chemical personality, influencing its physical properties, reactivity, and biological function.
The ketone in 8-fluoro-2-tetralone is a polar, hydrogen bond-accepting group, rendering the molecule moderately polar. In contrast, the amino group of 8-fluoro-2-aminotetralin is basic. Its conversion to a hydrochloride salt creates an ionic, highly polar, and water-soluble functional group capable of donating hydrogen bonds. This transition from a neutral ketone to a charged amine salt is a cornerstone of drug design, often employed to improve a compound's solubility and suitability for pharmaceutical formulation.
Comparative Physicochemical Data
| Property | 8-Fluoro-2-Tetralone | 8-Fluoro-2-Aminotetralin HCl |
| Chemical Formula | C₁₀H₉FO[6][7][8] | C₁₀H₁₃ClFNO (as HCl salt) |
| Molecular Weight | 164.18 g/mol [6][7][8] | 201.67 g/mol |
| CAS Number | 127169-82-8[6][7][8] | Not explicitly found, parent amine is 2954-50-9[5][9] |
| Appearance | Typically a solid[1] | Typically a crystalline solid |
| Key Functional Group | Ketone (C=O) | Primary Amine Hydrochloride (-NH₃⁺Cl⁻) |
| Boiling Point | ~273.2°C at 760 mmHg[6] | Not applicable (decomposes) |
| Solubility | Soluble in organic solvents | Soluble in water and polar solvents |
Part 2: Spectroscopic Fingerprints for Differentiation
The structural divergence of these compounds gives rise to distinct and unambiguous signatures in various spectroscopic analyses. These techniques are essential for confirming the identity and purity of each substance and for monitoring the conversion of the ketone to the amine.
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Fourier-Transform Infrared (FTIR) Spectroscopy : This is one of the most direct methods for differentiation. 8-Fluoro-2-tetralone will exhibit a strong, sharp absorption band characteristic of a carbonyl C=O stretch, typically in the range of 1680-1715 cm⁻¹. In contrast, the spectrum for 8-fluoro-2-aminotetralin HCl will be marked by the absence of this peak and the appearance of broad N-H stretching bands from the -NH₃⁺ group around 2800-3100 cm⁻¹ and N-H bending vibrations.[10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The protons on the carbons adjacent to the functional group (C-1 and C-3) will show significant chemical shift differences. In the tetralone, these protons are deshielded by the electron-withdrawing ketone and appear further downfield. Upon conversion to the aminotetralin, the electronic environment changes, shifting these signals. The appearance of a broad singlet for the -NH₃⁺ protons is also a key indicator.[11]
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¹³C NMR : The most telling signal is the carbonyl carbon of the tetralone, which will have a characteristic resonance in the 190-220 ppm region. This signal is absent in the aminotetralin spectrum. The carbon atom bonded to the nitrogen (C-2) in the aminotetralin will appear in the 40-60 ppm range.[11]
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¹⁹F NMR : While both compounds contain a fluorine atom, its electronic environment is slightly altered by the change at the C-2 position. This results in a small but measurable difference in the ¹⁹F chemical shift, providing another layer of structural verification.[12]
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Mass Spectrometry (MS) : The molecular ion peak in the mass spectrum will directly reflect the different molecular weights of the two compounds. Furthermore, their fragmentation patterns will diverge significantly. The tetralone may undergo characteristic cleavages alpha to the carbonyl group, while the aminotetralin will show fragmentation patterns typical of amines, such as the loss of the amino group.
Part 3: The Synthetic Bridge: Reductive Amination
The conversion of 8-fluoro-2-tetralone to 8-fluoro-2-aminotetralin is a classic example of reductive amination.[13] This robust and widely used reaction in organic synthesis proceeds in two main stages: the formation of an imine intermediate followed by its reduction to an amine.
Detailed Experimental Protocol: Reductive Amination
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Objective : To synthesize 8-fluoro-2-aminotetralin HCl from 8-fluoro-2-tetralone.
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Pillar of Trustworthiness : This protocol incorporates an in-situ imine formation and reduction, a common strategy to maximize yield and minimize side reactions. The choice of a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) is critical, as it preferentially reduces the protonated imine intermediate over the starting ketone.[14]
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Step-by-Step Methodology :
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Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-fluoro-2-tetralone (1.0 eq.) in a suitable protic solvent such as methanol or ethanol.
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Amine Source Addition : Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (e.g., 5-10 eq.). The acetate salt also helps to buffer the reaction mixture to the optimal pH (around 6-7) for imine formation.
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Imine Formation : Stir the mixture at room temperature for 30-60 minutes to allow for the equilibrium formation of the imine intermediate. The reaction is a condensation where the nitrogen of ammonia attacks the carbonyl carbon, followed by the elimination of a water molecule.
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Reduction : To the stirring solution, add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise (1.5-2.0 eq.).
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Causality Insight: These hydrides are less reactive than agents like NaBH₄ and will not significantly reduce the starting ketone at the buffered pH. They are, however, highly effective at reducing the iminium ion, which is in equilibrium with the imine, thus driving the reaction towards the amine product. Catalytic hydrogenation (H₂ gas with a catalyst like Palladium on carbon) is an alternative green chemistry approach.[13]
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Reaction Monitoring : Allow the reaction to stir at room temperature for several hours (typically 12-24h). Monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup & Purification : Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of an acid (e.g., dilute HCl). Adjust the pH to basic (pH > 10) with an aqueous base like NaOH to deprotonate the amine. Extract the free amine product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography if necessary.
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Salt Formation : Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The 8-fluoro-2-aminotetralin HCl will precipitate as a solid.
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Isolation : Collect the solid product by vacuum filtration, wash with cold solvent (e.g., diethyl ether) to remove any non-basic impurities, and dry under vacuum to yield the final hydrochloride salt.
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Part 4: Divergent Roles in Research and Development
The distinct chemical natures of 8-fluoro-2-tetralone and 8-fluoro-2-aminotetralin HCl define their applications. One is a versatile synthetic tool, while the other is a direct precursor to or a member of a class of biologically active agents.
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8-Fluoro-2-Tetralone: The Synthetic Hub The primary role of 8-fluoro-2-tetralone is as a molecular building block.[1] Its ketone functionality is a handle for a wide array of chemical transformations beyond reductive amination, including:
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Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.
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Aldol condensations to build carbon-carbon bonds.[15]
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Grignard or organolithium additions to introduce new substituents and create tertiary alcohols.
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Synthesis of heterocyclic compounds by reacting with bifunctional reagents. This versatility allows chemists to use it as a starting point for synthesizing a diverse library of complex molecules for screening in drug discovery programs, including those with potential antibacterial or antifungal activities.[2][16]
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8-Fluoro-2-Aminotetralin HCl: The Pharmacological Scaffold The 2-aminotetralin (2-AT) core is a well-established pharmacophore that mimics the structure of neurotransmitters like dopamine and norepinephrine.[3][9] As a rigid analog of phenylethylamine, it locks the side chain into a specific conformation, which can lead to high receptor affinity and selectivity.[17]
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CNS Receptor Targeting : Derivatives of 2-aminotetralin are potent ligands for serotonin (5-HT) and dopamine receptors.[3][4][18] For instance, the closely related compound 8-hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT) is a canonical 5-HT1A receptor agonist used extensively in neuroscience research.[19] The fluorine atom at the 8-position can modify the electronic properties and metabolic stability of the molecule, potentially fine-tuning its pharmacological profile.
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Monoamine Reuptake Inhibition : The 2-AT scaffold is a key component in the design of monoamine reuptake inhibitors, which are used to treat depression, ADHD, and other CNS disorders.[20][21] The primary amine of 8-fluoro-2-aminotetralin is crucial for this activity, as its protonated form can engage in ionic interactions with key acidic residues (e.g., aspartate) in the binding pockets of neurotransmitter transporters.
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Conclusion
The journey from 8-fluoro-2-tetralone to 8-fluoro-2-aminotetralin HCl is more than a simple functional group interconversion; it is a strategic leap from a versatile chemical intermediate to a pharmacologically relevant scaffold. The ketone of the tetralone offers a gateway for diverse synthetic manipulations, while the amine of the aminotetralin provides the key functionality for potent biological activity, particularly within the central nervous system. Understanding their distinct physicochemical properties, spectroscopic signatures, and the synthetic protocol that links them is fundamental for researchers and scientists working at the interface of chemistry and biology to develop the next generation of therapeutic agents.
References
-
Pharmaffiliates. (n.d.). CAS No : 127169-82-8 | Product Name : 8-Fluoro-2-tetralone. Retrieved from [Link]
-
Hillver, S. E., et al. (1994). Derivatives of (R)- and (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin: synthesis and interactions with 5-HT1A receptors. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6,8-Difluoro-2-tetralone. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives.
-
National Center for Biotechnology Information. (n.d.). 5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, (S)-. PubChem. Retrieved from [Link]
-
Haddad, M., et al. (2018). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. PMC. Retrieved from [Link]
-
Maixner, W., et al. (1983). Pharmacological studies with derivatives of 2-aminotetralin... PubMed. Retrieved from [Link]
- McDermed, J. D., et al. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry.
-
ResearchGate. (n.d.). Our strategy for the synthesis of chiral 2-aminotetralin. Retrieved from [Link]
-
MDPI. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). US8053603B2 - Tetralone-based monoamine reuptake inhibitors.
- Google Patents. (n.d.). US7230134B2 - Method for the production of amines by reductive amination....
- Arora, S., et al. (2013). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDAZOLINE TETRALONE. International Journal of Research in Pharmacy and Chemistry.
-
MDPI. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis... Catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones.... Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, (S)-. Retrieved from [Link]
-
Hillver, S. E., et al. (1990). (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin: a putative 5-HT1A-receptor antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Double reductive amination process leading to compounds 8 a–h. Retrieved from [Link]
-
ACS Publications. (2024). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives... ACS Omega. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminotetralin. Retrieved from [Link]
-
Fisher, J., et al. (1987). 19F NMR studies on 8-fluoroflavins and 8-fluoro flavoproteins. PubMed. Retrieved from [Link]
-
Grokipedia. (n.d.). 2-Aminotetralin. Retrieved from [Link]
-
alpaipars. (n.d.). NMR spectroscopy in pharmacy. Retrieved from [Link]
-
SciSpace. (n.d.). NMR spectral analysis of strongly second-order 6-, 8-, 9-. Retrieved from [Link]
-
MESA. (n.d.). Investigating the pharmacology of 8-Aminoquinoline antimalarial agents. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. II. Pharmacological studies with derivatives of 2-aminotetralin, benzhydro[f]quinoline, benzhydro[g]quinoline, apomorphine and clonidine suggest a pharmacological dissimilarity between peripheral presynaptic dopamine receptors and alpha-2 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 3880-77-1: 8-Methoxy-2-aminotetralin | CymitQuimica [cymitquimica.com]
- 5. caymanchem.com [caymanchem.com]
- 6. CAS 127169-82-8 | 8-Fluoro-2-tetralone - Synblock [synblock.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. nexconn.com [nexconn.com]
- 9. 2-Aminotetralin - Wikipedia [en.wikipedia.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19F NMR studies on 8-fluoroflavins and 8-fluoro flavoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. US7230134B2 - Method for the production of amines by reductive amination of carbonyl compounds under transfer-hydrogenation conditions - Google Patents [patents.google.com]
- 15. ijrpc.com [ijrpc.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Derivatives of (R)- and (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin: synthesis and interactions with 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 8-Hydroxy-2-tetralone | 53568-05-1 | Benchchem [benchchem.com]
- 20. US8053603B2 - Tetralone-based monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 21. grokipedia.com [grokipedia.com]
